N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide

Molecular weight Lipophilicity Pharmacokinetics

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a synthetic oxalamide derivative incorporating a 1-methylindole-5-ethylamine motif and a 3,4-dimethylaniline moiety. Oxalamide-based compounds have been investigated as modulators of indoleamine 2,3-dioxygenase (IDO1) and as nitric oxide synthase (NOS) inhibitors , positioning this structural class within immunology and inflammation research.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 2034303-62-1
Cat. No. B2743082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide
CAS2034303-62-1
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C)C
InChIInChI=1S/C21H23N3O2/c1-14-4-6-18(12-15(14)2)23-21(26)20(25)22-10-8-16-5-7-19-17(13-16)9-11-24(19)3/h4-7,9,11-13H,8,10H2,1-3H3,(H,22,25)(H,23,26)
InChIKeyCLCWNJBKRXLRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide (CAS 2034303-62-1): A Structurally Differentiated Indole-Oxalamide Research Candidate


N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a synthetic oxalamide derivative incorporating a 1-methylindole-5-ethylamine motif and a 3,4-dimethylaniline moiety [1]. Oxalamide-based compounds have been investigated as modulators of indoleamine 2,3-dioxygenase (IDO1) [2] and as nitric oxide synthase (NOS) inhibitors [3], positioning this structural class within immunology and inflammation research. The compound's specific substitution pattern—particularly the 3,4-dimethylphenyl group—may confer differentiated physicochemical and pharmacological properties relative to closely related analogs. However, publicly available quantitative bioactivity data for this specific compound remain limited at the time of this analysis.

Why Indole-Oxalamide Scaffold Substitution Patterns Are Not Interchangeable: The Case for N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide


Within the indole-oxalamide chemotype, even minor aryl substituent changes can profoundly alter target binding, selectivity, and ADME properties. SAR studies on related oxalamide series have demonstrated that the nature of the terminal aryl group directly modulates potency against IDO1 [1] and isoform selectivity across NOS enzymes (iNOS vs. nNOS vs. eNOS) [2]. Replacing the 3,4-dimethylphenyl moiety of the target compound with a 3-fluorophenyl, 2-thienylmethyl, or 1,3-benzodioxol-5-yl group—as seen in close analogs CAS 2034303-57-4, CAS 2034604-56-1, and CAS 2034419-00-4, respectively—alters lipophilicity, electronic character, and steric bulk, all of which can critically influence pharmacological outcome. Generic substitution across this scaffold is therefore not scientifically justifiable without explicit comparative data.

Quantitative Differentiation Evidence: N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide vs. Closest Analogs


Molecular Weight Differentiation vs. 3-Fluorophenyl Analog (CAS 2034303-57-4)

The target compound (C21H23N3O2) exhibits a molecular weight of 349.43 g/mol , which is 10.06 g/mol higher than the 3-fluorophenyl analog N'-(3-fluorophenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide (CAS 2034303-57-4, C19H18FN3O2, MW 339.37 g/mol) . This difference arises from the replacement of a fluorine atom (atomic weight ~19) with two methyl groups (combined atomic weight ~30) on the terminal phenyl ring. The increased molecular weight may influence passive membrane diffusion rates and tissue distribution profiles.

Molecular weight Lipophilicity Pharmacokinetics

Predicted Lipophilicity (LogP) Differentiation Enabled by 3,4-Dimethyl Substitution

The 3,4-dimethylphenyl group of the target compound contributes significantly greater lipophilicity compared to the 3-fluorophenyl moiety present in analog CAS 2034303-57-4. Using the Hansch-Leo fragmental constant method, the two methyl substituents (π ≈ +0.52 each) add approximately +1.04 log units relative to an unsubstituted phenyl ring, whereas the fluorine substituent contributes only π ≈ +0.14 [1]. Estimated LogP for the target compound is ~3.5, compared to ~2.8 for the 3-fluorophenyl analog (ΔLogP ≈ +0.7). This enhanced lipophilicity may improve membrane permeability but could also increase plasma protein binding and metabolic liability.

Lipophilicity LogP Membrane permeability

Hydrogen Bond Acceptor Count Differentiation Alters Solubility and Target Binding Profiles

The target compound possesses 2 hydrogen bond donors (oxalamide NH groups) and 3 hydrogen bond acceptors (two carbonyl oxygens and the indole N, which is a weak acceptor), totaling 5 H-bonding groups. In contrast, the 3-fluorophenyl analog (CAS 2034303-57-4) has 2 donors and 4 acceptors (the additional fluorine atom acts as a weak H-bond acceptor), totaling 6 H-bonding groups . The reduced H-bond acceptor count in the target compound may confer lower aqueous solubility but potentially higher passive membrane permeability, consistent with Lipinski's guidelines.

Hydrogen bonding Solubility ADME

Predicted Topological Polar Surface Area (TPSA) and Oral Bioavailability Likelihood

The topological polar surface area (TPSA) for the target compound is calculated as approximately 73.5 Ų (contributed primarily by the two amide NH [2 × 29.1] and two carbonyl O [2 × 17.07] groups), compared to approximately 76.5 Ų for the 3-fluorophenyl analog (CAS 2034303-57-4), where the additional fluorine contributes ~3.0 Ų [1][2]. Both compounds fall within the favorable range (<140 Ų) for oral bioavailability according to Veber's criteria, but the slightly lower TPSA of the target compound suggests marginally better passive permeation potential.

TPSA Oral bioavailability Drug-likeness

Rotatable Bond Count as a Determinant of Conformational Flexibility and Target Binding Entropy

The target compound contains 7 rotatable bonds (excluding the oxalamide C-N bond with partial double-bond character), compared to 6 rotatable bonds in the 3-fluorophenyl analog (CAS 2034303-57-4) . The additional rotatable bond arises from the ethyl linker between the indole and oxalamide core, which is conformationally more flexible than the directly attached fluorophenyl ring. Increased conformational flexibility can impose a higher entropic penalty upon target binding but may also enable access to binding conformations unavailable to more rigid analogs, potentially modulating target selectivity.

Conformational flexibility Entropy Binding affinity

Prioritized Research Application Scenarios for N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide


Investigational Probe for Indoleamine 2,3-Dioxygenase (IDO1) Modulation

Given the established activity of oxalamide derivatives as IDO1 modulators [1], the target compound—with its 3,4-dimethylphenyl substitution—may serve as a differentiated probe for IDO1-mediated immune suppression studies. Its enhanced lipophilicity (LogP ~3.5) relative to fluorinated analogs may favor cellular uptake in tumor microenvironment assays.

Selectivity Profiling Across Nitric Oxide Synthase (NOS) Isoforms

Indole-containing oxalamides have been patented as NOS inhibitors with potential isoform selectivity [2]. The specific 5-substituted indole and 3,4-dimethylphenyl combination in the target compound may confer a distinct selectivity fingerprint across iNOS, nNOS, and eNOS, making it valuable for designing isoform-selective tool compounds for neuroinflammation or cardiovascular research.

Building Block for Focused Library Synthesis

The ethanediamide core provides two modifiable amide positions, while the indole-5-ethyl and 3,4-dimethylphenyl groups offer distinct vectors for further diversification [3]. This compound can serve as a key intermediate for generating focused libraries targeting IDO1, NOS, or other amide-binding enzyme families, where systematic variation of substitution patterns is required to establish SAR.

Physicochemical Reference Standard for Oxalamide Analog Series

The well-defined molecular properties of the target compound (MW = 349.43, LogP ~3.5, TPSA ~73.5 Ų) position it as a reference standard for benchmarking the physicochemical properties of novel oxalamide analogs in lead optimization programs. Its intermediate lipophilicity and compliance with Lipinski and Veber criteria make it a useful comparator for assessing drug-likeness improvements in derivative series.

Quote Request

Request a Quote for N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.